1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Description
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold relevant in medicinal chemistry for targeting enzymes or receptors requiring aromatic interactions .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-1-3-10(4-2-9)16-6-5-8(7-16)11(17)18/h1-4,8H,5-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZPMWPWUUKLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and pyrrolidine ring undergo oxidation under specific conditions.
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Reagents/Conditions :
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Potassium permanganate (KMnO₄) in acidic medium oxidizes the carboxylic acid to carbon dioxide or further oxidized derivatives.
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Chromium trioxide (CrO₃) can oxidize the pyrrolidine ring, potentially forming lactam or ketone derivatives.
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| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Carboxylic acid oxidation | KMnO₄, acidic medium | CO₂ or oxidized derivatives |
| Pyrrolidine ring oxidation | CrO₃ | Lactam/ketone derivatives |
Reduction Reactions
Reduction targets the carboxylic acid group or pyrrolidine ring.
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Reagents/Conditions :
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Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.
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Sodium borohydride (NaBH₄) may reduce α,β-unsaturated carbonyl groups if present.
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| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Carboxylic acid reduction | LiAlH₄, anhydrous ether | Primary alcohol derivative |
| Pyrrolidine ring reduction | LiAlH₄ | Amine derivatives |
Substitution Reactions
The trifluoromethyl group and carboxylic acid are prone to substitution.
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Reagents/Conditions :
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Nucleophilic substitution : Replacing the trifluoromethyl group with nucleophiles (e.g., amines, thiols) under basic conditions.
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Electrophilic substitution : Halogenation or acylation of the phenyl ring using halogenating agents or acyl chlorides.
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| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Trifluoromethyl substitution | Nucleophiles (e.g., NH₃, SH⁻), base | Substituted phenyl derivatives |
| Phenyl ring substitution | Halogenating agents (e.g., Cl₂) | Halogenated derivatives |
Esterification and Amidation
The carboxylic acid group facilitates esterification and amidation.
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Reagents/Conditions :
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Alcohols (e.g., ethanol) with acid catalysts (e.g., HCl) form esters.
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Amines react under coupling agents (e.g., EDC) to form amides.
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| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Alcohols, acid catalyst | Esters (e.g., ethyl ester) |
| Amidation | Amines, EDC coupling reagent | Amides |
Catalytic Hydrogenation
Enantioselective hydrogenation using Ru-based catalysts modifies stereochemistry.
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Reagents/Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Enantioselective hydrogenation | Ru catalysts, high pressure | Stereoisomeric derivatives |
Nucleophilic Aromatic Substitution
The trifluoromethoxyphenyl group can undergo substitution if activated.
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Reagents/Conditions :
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Nucleophiles (e.g., hydroxide ions) under high temperatures or in polar aprotic solvents.
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| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Nucleophiles, high temperature | Substituted phenyl derivatives |
Key Observations
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The trifluoromethyl group enhances lipophilicity and stability, influencing reactivity.
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The pyrrolidine ring’s nitrogen may act as a leaving group under specific conditions.
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Stereochemistry at the pyrrolidine nitrogen affects reaction outcomes and biological activity.
This compound’s reactivity profile makes it a versatile scaffold in medicinal chemistry and organic synthesis.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H12F3NO2
- Molecular Weight : 273.23 g/mol
- CAS Number : 154585553
The compound consists of a pyrrolidine ring linked to a phenyl group that carries a trifluoromethyl substituent. This trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, contributing to the compound's biological activities.
Medicinal Chemistry
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid serves as an intermediate in the development of pharmaceuticals targeting various diseases. Its applications include:
- Anti-inflammatory Agents : The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). It induces apoptosis through mechanisms involving caspase activation and cell cycle arrest .
Biological Studies
The compound is utilized in biological research for:
- Enzyme Inhibition Studies : It has shown promise as an enzyme inhibitor, particularly in studies focusing on metabolic pathways and receptor interactions.
- Neuroprotective Effects : Preliminary studies suggest that it may activate Nrf2-regulated cytoprotective genes, reducing oxidative stress in neuronal cells, which is crucial for neurodegenerative disease research .
Industrial Applications
In the industrial sector, 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is used in:
- Agrochemicals : As a building block for developing herbicides and pesticides, it targets specific plant pathways for enhanced crop protection.
- Material Science : The compound contributes to the formulation of advanced materials with improved chemical resistance and thermal stability due to its trifluoromethyl group .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |
| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis. |
| Enzyme Inhibition | Demonstrates inhibition of specific enzymes involved in metabolic pathways. |
| Antimicrobial Properties | Active against certain bacterial strains due to enhanced lipophilicity. |
Table 2: Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Trifluoromethylpyridines | Moderate enzyme inhibition | Less effective than pyrrolidine derivatives |
| Trifluoromethylphenyl derivatives | Variable activity | Dependent on specific substituents |
| Pyrrolidinone derivatives | Strong anticancer properties | Similar structure but different biological effects |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid on MCF-7 cells, revealing an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through increased caspase activity .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, the compound significantly reduced neuronal cell death induced by oxidative stress. This effect was linked to the activation of Nrf2 pathways, indicating potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic Acid Derivatives with Aryl Substituents
The Molecules 2010 study synthesized several pyrrolidine-3-carboxylic acid derivatives with varying aryl substituents. Key differences include:
Key Observations :
- Substituent Effects : The trifluoromethylphenyl group in the target compound provides a balance of hydrophobicity and electronic effects, whereas analogs with urea linkers (e.g., 14{4,5}) introduce hydrogen-bonding capacity for target engagement .
- Yield and Purity : Derivatives with bulkier substituents (e.g., 1-methylindol-3-yl in 14{6,5}) show higher crude yields (76%) compared to dimethoxyphenyl analogs (63%) .
Pyridinecarboxylic Acid Analogs
4-(Trifluoromethyl)-3-pyridinecarboxylic acid (C₇H₄F₃NO₂) differs in its heteroaromatic pyridine core versus the pyrrolidine ring :
Key Observations :
Positional Isomers and Protected Derivatives
- Meta vs. Para Substitution : 1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (meta-substituted) may exhibit steric hindrance differences compared to the para-substituted target compound, affecting receptor binding .
- Boc-Protected Analogs: trans-N-Boc-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (C₁₇H₂₀F₃NO₄) introduces a tert-butoxycarbonyl group, enhancing solubility for intermediate handling in synthetic pathways .
Functionalized Pyrrolidine Derivatives
- Hydrazone-Isatin Hybrids : Compound 36 in incorporates a 5-oxo-pyrrolidine and hydrazone-isatin moiety, enabling antioxidant activity via radical scavenging . This contrasts with the target compound’s simpler structure, which lacks such extended conjugation.
Biological Activity
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₁₂H₁₂F₃NO₂
- Molecular Weight : 259.22 g/mol
- CAS Number : 1086374-97-1
The biological activity of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds, particularly those containing trifluoromethyl groups, exhibit significant antibacterial properties. For instance, studies have shown that certain pyrrole derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. It has been noted that similar pyrrolidine derivatives can inhibit serine proteases involved in cancer progression. The mechanism often involves the selective targeting of cancerous cells while minimizing effects on healthy tissues .
Neuropharmacological Effects
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid may also influence neuropharmacological pathways. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Case Studies
- Antibacterial Evaluation : A study evaluated a series of pyrrole derivatives for their antibacterial efficacy against Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Research : In vitro studies demonstrated that certain pyrrolidine derivatives could significantly inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation pathways .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, and how do reaction parameters affect yield?
- Methodological Answer : The synthesis typically involves multi-step routes, such as condensation of halogenated aryl precursors with pyrrolidine intermediates followed by cyclization. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the trifluoromethylphenyl group . Solvent choice (e.g., DMF or toluene) and temperature control are critical to minimize side reactions and improve purity. Yields can be optimized by adjusting catalyst loading (e.g., 5-10 mol% Pd) and reaction time (12-24 hours) .
Q. What analytical techniques are recommended for confirming the molecular identity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For instance, NMR can resolve the pyrrolidine ring protons (δ 2.5–3.5 ppm) and trifluoromethylphenyl aromatic signals (δ 7.2–7.8 ppm) . LCMS with electrospray ionization (ESI) is used to confirm molecular weight (e.g., observed [M+H]+ m/z: 260.1 vs. calculated 260.2) .
Q. How can researchers assess the enantiomeric purity of chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases is standard. Alternatively, optical rotation measurements and circular dichroism (CD) spectroscopy validate enantiomeric excess (>98% ee) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts in synthesis)?
- Methodological Answer : Discrepancies often arise from unaccounted reaction intermediates or solvent effects. Density functional theory (DFT) calculations can model transition states to identify competing pathways. Experimental validation via trapping intermediates (e.g., using quenching agents) or in situ IR spectroscopy helps reconcile data .
Q. How can the solubility of this compound be enhanced for biological assays without altering its pharmacological activity?
- Methodological Answer : Prodrug approaches, such as esterification of the carboxylic acid group (e.g., methyl or tert-butyl esters), improve solubility. Alternatively, co-solvents like DMSO (≤10% v/v) or pH adjustment (e.g., sodium salt formation at pH 7.4) are effective .
Q. What mechanistic insights explain the compound’s stability under acidic versus basic conditions?
- Methodological Answer : The trifluoromethyl group’s electron-withdrawing effect stabilizes the aryl ring against electrophilic attack, while the pyrrolidine’s tertiary amine may protonate under acidic conditions, altering conformation. Stability studies using accelerated degradation (e.g., 1M HCl/NaOH at 40°C for 48 hours) coupled with HPLC monitoring reveal degradation pathways .
Q. How can researchers address low reproducibility in biological activity assays for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
